Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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Overview
Description
Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound with the molecular formula C9H10N4O2 and a molecular weight of 206.20 g/mol This compound is part of the pyrazolo[5,1-c][1,2,4]triazine family, which is known for its diverse biological and chemical properties
Mechanism of Action
Mode of Action
It’s known that the compound undergoes certain chemical reactions, such as anrorc rearrangement .
Biochemical Pathways
More research is needed to understand the compound’s influence on cellular biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Some studies suggest potential cytotoxic properties against certain cancer cell lines , but more research is needed to confirm these findings and understand the underlying mechanisms.
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves the cyclization of ethyl pyrazolylhydrazonocyanoacetate in the presence of glacial acetic acid . The reaction conditions often include heating the reactants to facilitate the cyclization process.
Industrial Production Methods: . The compound is usually synthesized in controlled laboratory environments to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[5,1-c][1,2,4]triazine-based disperse dyes: These compounds share a similar core structure and are used in dye synthesis.
Methylpyrazolo[1,5-a]pyrazine-4-carboxylates: These compounds have a related structure and are explored for their biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds are studied for their potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-3-15-9(14)8-6(2)13-7(11-12-8)4-5-10-13/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPXRESOEITXQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342761 |
Source
|
Record name | Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6726-54-1 |
Source
|
Record name | Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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